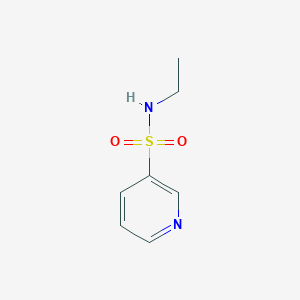

N-Ethylpyridine-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfonamide derivatives can be complex, involving multiple steps and various reagents. For instance, the reaction of N-tosyl-ethylenediamine with salicylaldehyde leads to the formation of a new sulfonamide Schiff base, which is then used to construct novel complexes with metals such as copper, nickel, and zinc . This process demonstrates the versatility of sulfonamide compounds in forming coordination complexes with different geometries and properties.

Molecular Structure Analysis

Sulfonamide compounds can engage in a variety of molecular interactions, which are crucial for their supramolecular assembly. The study of sulfonamide−pyridine-N-oxide cocrystals reveals that the sulfonamide NH donor consistently forms hydrogen bonds with the N-oxide acceptor. The geometry of these interactions can vary, leading to different structural motifs such as discrete chains or cyclic motifs . These interactions are fundamental to understanding the molecular structure and potential applications of sulfonamide derivatives.

Chemical Reactions Analysis

Sulfonamide compounds can participate in a range of chemical reactions. For example, the non-enzymatic reaction of a nitroso compound with glutathione under physiological conditions results in the formation of N-hydroxy-sulfonamide, a new type of linkage between arylnitroso compounds and thiols . This reaction is significant as it suggests a potential detoxification mechanism for carcinogenic compounds in vivo.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure and the nature of their interactions. For example, the presence of anion hydrogen sulfate in the N-sulfonic acid poly(4-vinylpyridinium) hydrogen sulfate catalyst affects the promotion of one-pot multi-component and condensation reactions . This highlights the importance of understanding the intrinsic properties of sulfonamide compounds to optimize their use in various chemical processes.

Aplicaciones Científicas De Investigación

1. Chemical Synthesis and Medicinal Chemistry

N-Ethylpyridine-3-sulfonamide and its derivatives have been explored in chemical synthesis, focusing on the construction of nitrogen-containing heterocycles, which are significant in medicinal chemistry. For instance, the one-pot synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides has been reported. These compounds are synthesized via the reaction of 2-aminopyridines or 2-aminothiazole with N-(2,2-dichloro-2-phenylethylidene)arensulfonamides. The synthesized compounds could have potential applications in medicinal chemistry due to their structural complexity and potential bioactivity Rozentsveig et al., 2013.

Additionally, the synthesis and complexation of monotosylated 4-aminopyridine with Nickel (II) and Iron (II) ions have been studied, aiming to explore the biological and catalytic potential of these complexes in pharmaceutical and chemical industries Orie et al., 2021.

2. Environmental Chemistry and Pollution Studies

N-Ethylpyridine-3-sulfonamide derivatives have also been investigated in environmental chemistry, particularly regarding their role in the biodegradation and bioaccumulation of pollutants. Studies on the pesticide Sulfluramid, which contains N-ethyl perfluorooctane sulfonamide (EtFOSA) as an active ingredient, have shown its extensive use and its potential environmental impact. Research in this area focuses on understanding the uptake, leaching, and biodegradation of these compounds in various environmental contexts, such as soil-carrot mesocosms Zabaleta et al., 2018.

Furthermore, the occurrence of EtFOSA and its transformation products in different environmental matrices has been extensively studied, indicating the widespread presence of these compounds due to the use of Sulfluramid in agriculture Nascimento et al., 2018.

3. Analytical Chemistry

In the field of analytical chemistry, N-Ethylpyridine-3-sulfonamide and its derivatives are used as targets and analytes in the development of detection methods. For example, a method has been established to detect sulfonamide residues in chicken meat and eggs using high-performance liquid chromatography, highlighting the importance of monitoring these compounds in the food supply chain Premarathne et al., 2017.

Mecanismo De Acción

Target of Action

N-Ethylpyridine-3-sulfonamide, like other sulfonamides, primarily targets enzymes involved in the folate synthesis pathway . These enzymes include dihydropteroate synthetase and carbonic anhydrase . The inhibition of these enzymes disrupts the synthesis of essential metabolites, leading to the inhibition of bacterial growth .

Mode of Action

N-Ethylpyridine-3-sulfonamide acts by competitively inhibiting the enzymes involved in the folate synthesis pathway . By binding to the active sites of these enzymes, it prevents the normal substrates from binding, thereby inhibiting the enzymes’ function . This results in a disruption of the synthesis of essential metabolites, leading to the inhibition of bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by N-Ethylpyridine-3-sulfonamide is the folate synthesis pathway . By inhibiting the enzymes involved in this pathway, N-Ethylpyridine-3-sulfonamide disrupts the synthesis of essential metabolites, leading to the inhibition of bacterial growth .

Pharmacokinetics

Like other sulfonamides, it is likely to be well-absorbed orally and widely distributed throughout the body

Result of Action

The primary result of N-Ethylpyridine-3-sulfonamide’s action is the inhibition of bacterial growth . By disrupting the synthesis of essential metabolites through the inhibition of enzymes in the folate synthesis pathway, N-Ethylpyridine-3-sulfonamide prevents bacteria from growing and proliferating .

Action Environment

The action of N-Ethylpyridine-3-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. These factors can include pH levels, temperature, and the presence of other substances that may interact with the compound . .

Propiedades

IUPAC Name |

N-ethylpyridine-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-2-9-12(10,11)7-4-3-5-8-6-7/h3-6,9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPLNORLLKQJBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649578 |

Source

|

| Record name | N-Ethylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethylpyridine-3-sulfonamide | |

CAS RN |

4810-40-6 |

Source

|

| Record name | N-Ethylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)

![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)